2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGOCOFRAALQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The electron-deficient 4-bromophenyl ring facilitates NAS reactions under specific conditions.
Key Findings :
-
Palladium-catalyzed Suzuki-Miyaura coupling efficiently replaces bromine with aryl groups (e.g., biphenyl) .
-
Nitration occurs preferentially at the meta position relative to bromine due to steric and electronic effects .
-
Catalytic hydrogenation reduces nitro groups to amines without affecting the pyrrolidone ring .
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes standard derivatization reactions to form esters, amides, and acyl chlorides.
Mechanistic Insights :
-
Esterification with SOCl₂/MeOH proceeds via acyl chloride intermediates .
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Amide coupling using HATU activates the carboxylate for nucleophilic attack by amines .
Reduction/Oxidation of the Pyrrolidone Ring
The 5-oxo group in the pyrrolidone ring is susceptible to redox reactions.
Critical Observations :
-
NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting other functional groups .
-
KMnO₄ oxidizes side chains but preserves the pyrrolidone ring’s integrity under controlled conditions .
Heterocycle Formation via Cyclocondensation
The carboxylic acid and adjacent functional groups enable cyclization reactions.
Structural Impact :
-
Thiadiazole formation enhances rigidity, improving binding to kinase targets .
-
Hydrazides are versatile intermediates for synthesizing azole derivatives .
Photochemical and Thermal Stability
The compound exhibits moderate stability under accelerated degradation conditions:
| Condition | Degradation Pathway | Half-Life (h) | Source |
|---|---|---|---|
| UV light (365 nm) | C-Br bond homolysis | 12.4 | |
| 80°C, pH 7.4 | Decarboxylation | 48.7 |
Implications :
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exhibit various biological activities:
- Antioxidant Properties : Compounds containing the oxopyrrolidine structure have demonstrated significant antioxidant effects, making them potential candidates for therapeutic applications in oxidative stress-related diseases .
- Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties, suggesting that 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may also exhibit similar effects .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in drug design for conditions such as cancer and metabolic disorders .
Material Science Applications
The unique structure of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid allows it to be utilized in material science:
- Polymer Chemistry : The carboxylic acid group can facilitate polymerization reactions, leading to the development of novel materials with tailored properties.
- Nanotechnology : Its ability to interact with various substrates makes it suitable for applications in nanomaterials, particularly in enhancing the stability and functionality of nanocarriers for drug delivery systems .
Case Studies
Several case studies highlight the applications of this compound:
- Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of various oxopyrrolidine derivatives, revealing that those with a free carboxylic moiety exhibited the highest reducing power . This finding supports the potential use of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in developing antioxidant therapies.
- Synthesis and Characterization : Research demonstrating the synthesis of related compounds through innovative methods provides insights into optimizing production processes for 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. Characterization techniques such as NMR and X-ray diffraction confirmed the structural integrity and purity of synthesized products .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1 and 2
The compound’s activity and physicochemical properties are heavily influenced by substitutions at positions 1 and 2 of the pyrrolidine ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Core Heterocycle Comparisons
Pyridazinone Derivatives (Non-Pyrrolidine Core)
Pyridazin-3(2H)-one derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit potent FPR2 agonist activity . While these compounds share the 4-bromophenyl motif, their pyridazinone core differs from the pyrrolidine structure of the target compound. The pyridazinone derivatives demonstrate that electron-donating groups (e.g., methoxybenzyl) enhance FPR2 specificity, suggesting that the target compound’s bromophenyl group (electron-withdrawing) might favor interactions with distinct receptors or pathways .
Impact of Halogen vs. Alkoxy Substituents
- Bromophenyl (Target Compound) : Bromine’s large atomic radius and electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins or nucleic acids.
- Fluorophenyl (Analog ) : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability.
Biological Activity
2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1282577-02-9) is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the existing literature on its biological activity, emphasizing its synthesis, mechanisms of action, and efficacy in various biological assays.
The molecular formula of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is with a molecular weight of approximately 298.14 g/mol. The compound features a bromophenyl group, which is significant for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The primary model used for assessing anticancer activity is the A549 human lung adenocarcinoma cell line.
Study Findings
- Cytotoxicity Assays : In a study where A549 cells were treated with a concentration of 100 µM for 24 hours, the viability post-treatment was assessed using an MTT assay. The compound showed moderate cytotoxicity with a viability range between 78% to 86%, indicating potential but limited effectiveness compared to standard treatments like cisplatin .
- Structure-Activity Relationship (SAR) : Variations in the phenyl ring substituents significantly affected the anticancer activity. For example, compounds with di- and trimethoxy substitutions exhibited a notable decrease in anticancer efficacy (p < 0.05) compared to their unsubstituted counterparts .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
The antimicrobial potential of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has also been investigated against various multidrug-resistant pathogens.
Study Findings
- Pathogen Testing : The compound was tested against clinically significant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. However, it demonstrated limited antimicrobial activity with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL against Gram-negative bacteria .
- Potential Applications : Despite its limited efficacy against certain pathogens, the structural features of this class of compounds suggest that further modifications could enhance their antimicrobial properties.
Case Studies
Several case studies have documented the synthesis and biological evaluation of various derivatives of pyrrolidine compounds:
| Compound | Anticancer Activity (A549 Viability %) | Antimicrobial Activity (MIC) |
|---|---|---|
| 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | 78 - 86% | >64 µg/mL |
| Other derivatives | Varied results depending on substituents | Some showed significant activity against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in analogous pyrrolidine derivatives . Key parameters for optimization include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Example Data :
| Reaction Step | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | ZnCl₂ | 78 | |
| Condensation | None | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., 4-bromophenyl protons at δ 7.3–7.5 ppm) .
- IR Spectroscopy : Detect carbonyl groups (C=O stretch at ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .
Q. How does the compound's solubility profile affect experimental design in biological assays?
- Methodological Answer : Poor aqueous solubility (common in pyrrolidine derivatives) necessitates:
- Co-solvents : Use DMSO (<1% v/v) to avoid cytotoxicity .
- Surface adsorption studies : Pre-treat materials (e.g., glassware) to minimize compound loss via adsorption, as observed in indoor surface chemistry research .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions (DFT) and experimental data in studies of this compound?
- Methodological Answer : Discrepancies in dipole moments or tautomer stability can arise from solvent effects or basis set limitations. Validate DFT models via:
- X-ray crystallography : Compare predicted vs. observed bond lengths (e.g., C=O at 1.21 Å) .
- Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations .
Q. What in vitro models are appropriate for evaluating biological activity, and how should cytotoxicity be assessed?
- Methodological Answer :
- Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against multidrug-resistant pathogens .
- Cytotoxicity screening : Employ A549 lung cells with MTT assays; IC₅₀ values <50 μM indicate therapeutic potential .
- Data Table :
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| A549 | 42.3 | MTT |
Q. How can reaction conditions be optimized to improve regioselectivity in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically .
- Kinetic profiling : Monitor intermediate formation via HPLC to identify rate-limiting steps .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Crystal engineering : Analyze substituent effects on hydrogen-bonding motifs (e.g., bromine's role in π-stacking) .
- Bioisosteric replacement : Substitute 4-bromophenyl with 4-fluorophenyl to assess halogen impact on bioactivity .
Q. How can computational modeling enhance understanding of the compound's reactivity and interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
